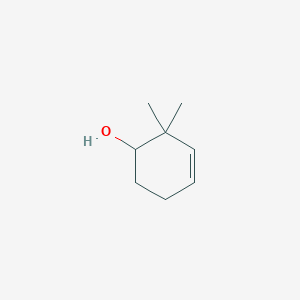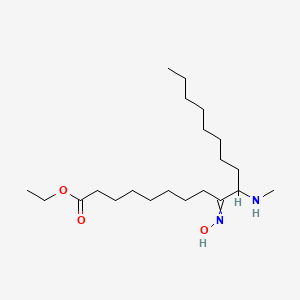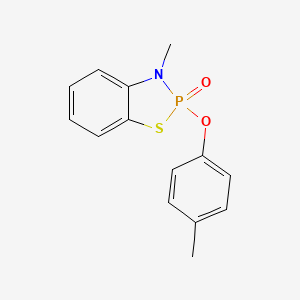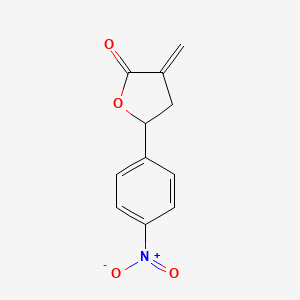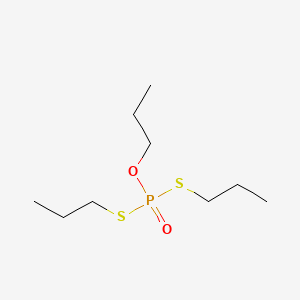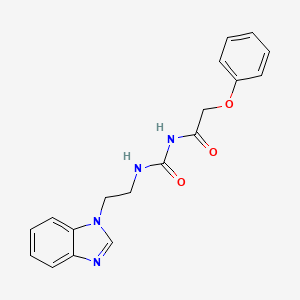![molecular formula C11H15ClO2 B14460371 (1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride CAS No. 72690-88-1](/img/structure/B14460371.png)
(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride, also known as (1R)-(+)-Camphanic chloride, is a chiral compound used primarily in chiral derivatization processes. This compound is characterized by its bicyclic structure, which includes a carbonyl chloride functional group. It is widely used in organic synthesis and has applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride typically involves the reaction of camphor with phosphorus pentachloride (PCl5) to form camphorquinone, followed by further reactions to introduce the carbonyl chloride group. The process involves multiple steps, including oxidation and chlorination reactions .
Oxidation of Camphor: Camphor is oxidized using selenium dioxide (SeO2) in acetic anhydride to form camphorquinone.
Formation of Camphorquinone Monoxime: Camphorquinone is then reacted with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol and pyridine to form camphorquinone monoxime.
Chlorination: The final step involves the reaction of camphorquinone monoxime with phosphorus pentachloride (PCl5) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process involves careful handling of reagents and intermediates to avoid contamination and ensure safety.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, such as camphorquinone or camphorquinone monoxime.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidation: Selenium dioxide (SeO2) in acetic anhydride is used for the oxidation of camphor to camphorquinone.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions with amines and alcohols.
Camphorquinone Monoxime: Formed through the reduction of camphorquinone.
Applications De Recherche Scientifique
(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride has several scientific research applications:
Chiral Derivatization: Used as a chiral derivatizing agent to determine the enantiomeric purity of various compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Material Science: Utilized in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of (1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride involves its reactivity as a carbonyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-(-)-Camphanic chloride: A stereoisomer of (1R)-(+)-Camphanic chloride with similar reactivity but different optical properties.
Camphorquinone: An intermediate in the synthesis of (1R)-(+)-Camphanic chloride with distinct chemical properties.
Camphorquinone Monoxime: Another intermediate with unique reactivity and applications.
Uniqueness
(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride is unique due to its chiral nature and high reactivity as a carbonyl chloride. Its ability to form a wide range of derivatives makes it valuable in various fields of research and industry .
Propriétés
Numéro CAS |
72690-88-1 |
|---|---|
Formule moléculaire |
C11H15ClO2 |
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
(1R)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO2/c1-10(2)6-4-5-11(10,3)8(13)7(6)9(12)14/h6-7H,4-5H2,1-3H3/t6-,7?,11?/m1/s1 |
Clé InChI |
BJFLBFJZUJVICY-JYHQXFQUSA-N |
SMILES isomérique |
CC1([C@@H]2CCC1(C(=O)C2C(=O)Cl)C)C |
SMILES canonique |
CC1(C2CCC1(C(=O)C2C(=O)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)
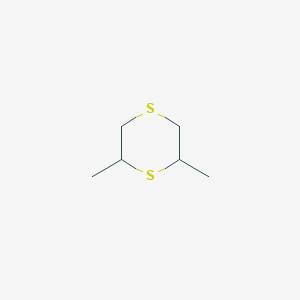
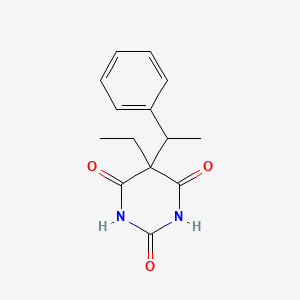
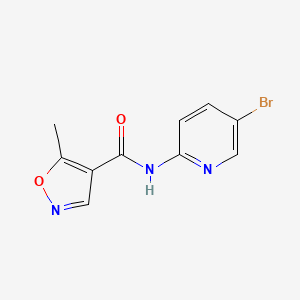
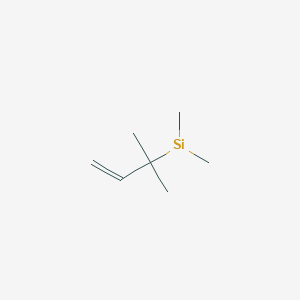
![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)

